molecular formula C13H10ClNO3 B6388068 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid CAS No. 1261998-12-2

5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid

Cat. No.: B6388068
CAS No.: 1261998-12-2
M. Wt: 263.67 g/mol
InChI Key: OLLDCQILXIAWOT-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group at the second position, a carboxylic acid group at the third position, and a chlorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with malononitrile to form 3-(3-chlorophenyl)-2-cyanoacrylonitrile.

    Cyclization: The intermediate is then subjected to cyclization using ammonium acetate to form 5-(3-chlorophenyl)-2-methoxypyridine.

    Carboxylation: Finally, the methoxypyridine derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-2-methoxypyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(3-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

    5-(3-Methylphenyl)-2-methoxypyridine-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-11(13(16)17)6-9(7-15-12)8-3-2-4-10(14)5-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLDCQILXIAWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687303
Record name 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-12-2
Record name 5-(3-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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